molecular formula C18H24N2O4 B584535 N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate CAS No. 29473-53-8

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

Cat. No.: B584535
CAS No.: 29473-53-8
M. Wt: 332.4
InChI Key: MNUSPWMHIHYMKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine, followed by the addition of oxalic acid to form the oxalate salt . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the synthesis of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate involves its interaction with specific molecular targets and pathways. The compound acts as a donor molecule and forms charge transfer complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These interactions facilitate various chemical reactions and processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSPWMHIHYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995985
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74474-31-0, 29473-53-8
Record name Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate
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